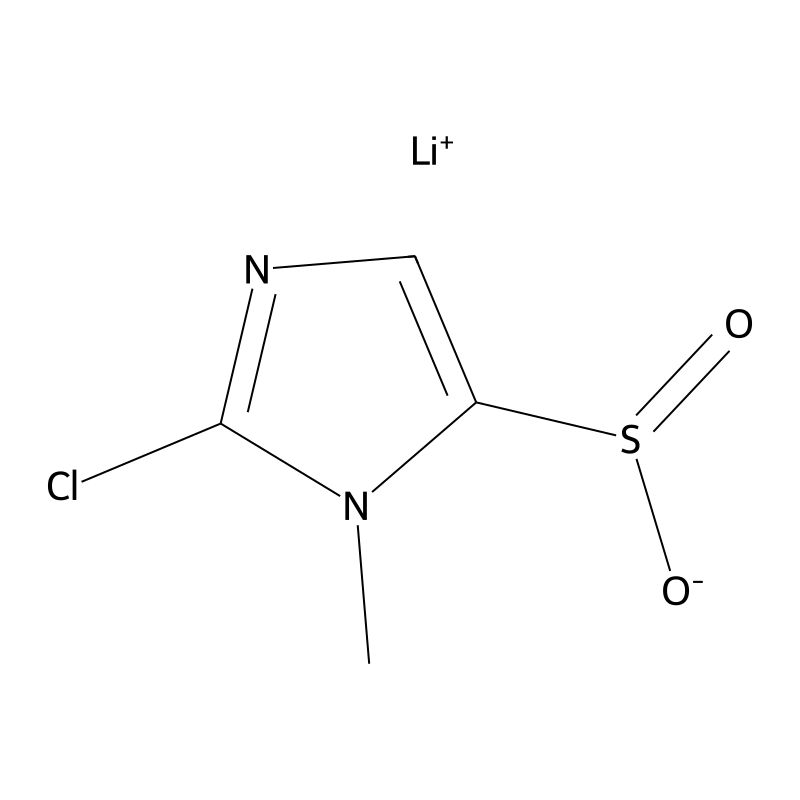lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate is a chemical compound with the molecular formula CHClNOS.Li. This compound features a lithium ion paired with a 2-chloro-1-methyl-1H-imidazole-5-sulfinate moiety, which contributes to its unique chemical properties. The presence of the chlorine atom and the sulfinic acid group in its structure imparts distinctive reactivity and potential biological activity, making it a subject of interest in various fields including organic synthesis and medicinal chemistry .
- Oxidation: This compound can be oxidized to form sulfonate derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions may lead to the formation of sulfinate or thiol derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The chlorine atom in the imidazole ring is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups, such as amines or thiols .
The specific products formed depend on the reaction conditions and reagents used.
Research into the biological activity of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate suggests potential antimicrobial and anticancer properties. It is hypothesized that this compound may interact with specific enzymes or cellular pathways, influencing biochemical processes. Its ability to bind to nucleic acids could also affect gene expression and protein synthesis, making it a candidate for further investigation in therapeutic applications .
The synthesis of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate typically involves the following steps:
- Starting Materials: The reaction begins with 2-chloro-1-methyl-1H-imidazole and a sulfinate source.
- Reaction Conditions: Common solvents include dimethyl sulfoxide or acetonitrile, with reactions generally conducted at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, catalysts such as palladium or copper may be employed to enhance reaction efficiency .
Industrial production may utilize large-scale batch reactions optimized for yield and purity.
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate has various applications across multiple domains:
- Chemistry: Used as a reagent in organic synthesis, particularly for creating imidazole derivatives.
- Biology: Investigated for its potential as an antimicrobial and anticancer agent.
- Medicine: Ongoing research explores its therapeutic potential for various diseases due to its unique chemical properties.
- Industry: Employed in developing new materials and as a catalyst in certain industrial processes .
The interaction studies of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate focus on its mechanism of action, which includes:
- Enzyme Binding: The compound may inhibit or activate specific enzymes, impacting various biochemical pathways.
- Nucleic Acid Interaction: It can bind to DNA or RNA, potentially influencing gene expression.
- Cellular Signaling Modulation: The compound may affect signaling pathways related to cell growth, differentiation, and apoptosis .
These interactions highlight its potential as a therapeutic agent.
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate | CHClNOLi | Contains a carboxylate group instead of a sulfinic group |
| Lithium(1+) ion 5-benzyl-1-methyl-1H-imidazole-2-carboxylate | CHNOLi | Features a benzyl substitution that alters reactivity |
| Lithium(1+) ion 5-(trifluoromethyl)-1-methyl-1H-imidazole | CHFNLi | Incorporates trifluoromethyl group impacting polarity and reactivity |
Uniqueness: Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate is distinct due to its specific combination of chlorine and sulfinic acid functionalities. This unique structure provides it with unique chemical reactivity and potential biological activities not found in other similar imidazole derivatives .






